![molecular formula C11H12O3 B13246796 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a cyclopropyl group attached to a hydroxyphenyl moiety, which is further connected to an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations to introduce the hydroxy and acetic acid functionalities. One common method involves the use of a cyclopropanation reaction with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-[2-(4-oxophenyl)cyclopropyl]acetic acid.
Reduction: Formation of 2-[2-(4-hydroxyphenyl)cyclopropyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid
- 2-[2-(4-Chlorophenyl)cyclopropyl]acetic acid
- 2-[2-(4-Nitrophenyl)cyclopropyl]acetic acid
Uniqueness
2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility in water. This feature distinguishes it from other similar compounds and can influence its reactivity and biological activity.
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-[2-(4-hydroxyphenyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-7(2-4-9)10-5-8(10)6-11(13)14/h1-4,8,10,12H,5-6H2,(H,13,14) |
InChIキー |
RGWKRPACLGMJTA-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC=C(C=C2)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


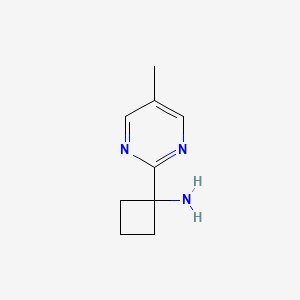
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B13246730.png)
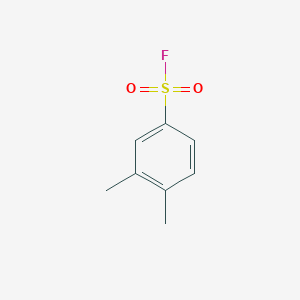
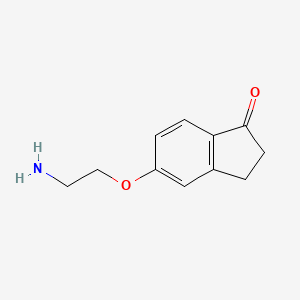
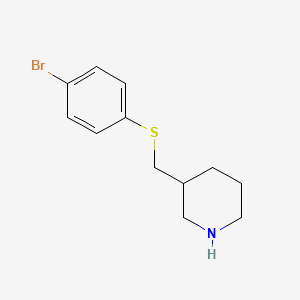
![2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13246747.png)
amine](/img/structure/B13246748.png)
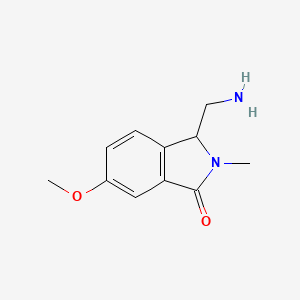
![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane](/img/structure/B13246771.png)

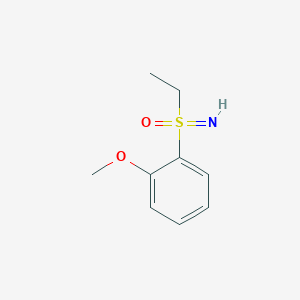
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)

